Field: This application falls under the field of Crystal Engineering and Pharmaceutical Industry.
Summary of the Application: 5-Iodo-2-nitrobenzoic acid has been used in the synthesis of new co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids .
Methods of Application: The co-crystals were synthesized and characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
Results or Outcomes: The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures . The series of crystals allowed the establishment of a structure–mechanical property relationship using a simple mechanical deformation method .
Field: This application falls under the field of Chemical Synthesis.
Summary of the Application: 5-Iodo-2-nitrobenzoic acid is a useful reactant for the synthesis of 2-Arylquinazolines and Tetracyclic Isoindolo .
Results or Outcomes: The outcomes of this synthesis are the production of 2-Arylquinazolines and Tetracyclic Isoindolo .
Field: This application falls under the field of Environmental Science.
Summary of the Application: 5-Iodo-2-nitrobenzoic acid is a chemical compound that needs to be handled with care to prevent environmental contamination .
Results or Outcomes: The outcomes of this application are mainly related to the prevention of environmental contamination .
Field: This application falls under the field of Biochemistry.
Summary of the Application: 5-Iodo-2-nitrobenzoic acid is used in various biochemical reactions .
Results or Outcomes: The outcomes of this application are the production of various biochemical compounds .
5-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 293.01 g/mol. It features a nitro group and an iodine atom attached to a benzoic acid structure. This compound is typically characterized as a yellow crystalline solid, which is soluble in various organic solvents. Its melting point is reported to be around 150-152 °C, making it stable under standard conditions but reactive in specific chemical environments .
These reactions are fundamental in organic synthesis, particularly in pharmaceutical applications .
The synthesis of 5-iodo-2-nitrobenzoic acid typically involves:
Alternative methods may include direct iodination of nitro-substituted benzoic acids under controlled conditions .
5-Iodo-2-nitrobenzoic acid has several applications across various fields:
Studies on the interactions of 5-iodo-2-nitrobenzoic acid with biological molecules reveal its potential inhibitory effects on certain enzymes. For example, it has been shown to modulate the activity of specific proteins involved in cellular signaling pathways. These interactions highlight its significance in drug development and biochemical research .
Several compounds share structural similarities with 5-iodo-2-nitrobenzoic acid. Here are some notable comparisons:
The uniqueness of 5-iodo-2-nitrobenzoic acid lies in its specific iodine substitution at the ortho position relative to the nitro group, which influences both its chemical reactivity and biological properties compared to similar compounds.